REACTION_SMILES
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[CH3:6][CH:7]([CH2:8][OH:9])[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15].[ClH:27].[K+:21].[Mn:16](=[O:17])([O-:18])(=[O:19])=[O:20].[Na+:26].[OH2:28].[S:1](=[O:2])(=[O:3])([OH:4])[OH:5].[S:22](=[O:23])([OH:24])[O-:25]>>[CH3:6][CH:7]([C:8](=[O:9])[OH:17])[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCCC(C)CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Mn](=O)(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S([O-])O
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Name
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Type
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product
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Smiles
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CCCCCCC(C)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |